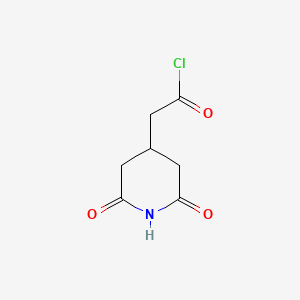
2-(2,6-Dioxopiperidin-4-yl)acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dioxopiperidin-4-yl)acetyl chloride is an organic compound with the molecular formula C7H8ClNO3 It is a derivative of piperidine, featuring a piperidine ring with two keto groups at positions 2 and 6, and an acetyl chloride group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride typically involves the reaction of 2,6-dioxopiperidine with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
2,6-Dioxopiperidine+Acetyl chloride→2-(2,6-Dioxopiperidin-4-yl)acetyl chloride
The reaction is usually performed in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(2,6-Dioxopiperidin-4-yl)acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the acetyl chloride group can hydrolyze to form 2-(2,6-Dioxopiperidin-4-yl)acetic acid.
Reduction: The keto groups in the piperidine ring can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis: Water, aqueous base or acid
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
2-(2,6-Dioxopiperidin-4-yl)acetic acid: Formed by hydrolysis
科学研究应用
2-(2,6-Dioxopiperidin-4-yl)acetyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can be used to introduce the 2,6-dioxopiperidin-4-yl group into various compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates with piperidine-based structures.
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The keto groups in the piperidine ring can also participate in reactions, such as reduction, to form hydroxyl groups.
相似化合物的比较
2-(2,6-Dioxopiperidin-4-yl)acetyl chloride can be compared with other similar compounds, such as:
2-(2,6-Dioxopiperidin-4-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an acetyl chloride group.
2,6-Dioxopiperidine: Lacks the acetyl chloride group, making it less reactive towards nucleophiles.
N-Acetylpiperidine: Contains an acetyl group attached to the nitrogen atom but lacks the keto groups at positions 2 and 6.
The uniqueness of this compound lies in its combination of the reactive acetyl chloride group and the presence of two keto groups in the piperidine ring, which provides a versatile platform for various chemical transformations.
生物活性
2-(2,6-Dioxopiperidin-4-yl)acetyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
This compound is characterized by the presence of a piperidine ring with two ketone groups at positions 2 and 6, contributing to its reactivity and biological interactions. The acetyl chloride functional group enhances its electrophilicity, making it a useful intermediate in various chemical reactions.
The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. Research indicates that it may act as an inhibitor or modulator of certain biological pathways, particularly those involved in cancer and neurodegenerative diseases.
- Targeting Protein Degradation : Recent studies have explored the use of compounds related to this compound in the development of PROTACs (proteolysis-targeting chimeras), which induce targeted protein degradation. These compounds can recruit E3 ligases to facilitate the ubiquitination and subsequent degradation of target proteins involved in disease processes .
- Antiproliferative Activity : In vitro assays have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported an IC50 value of 2.25 µM for a related compound against NCI-H929 cells, indicating potent activity .
Case Study 1: Anticancer Activity
A series of experiments were conducted using derivatives of this compound to assess their anticancer properties. The results indicated that these compounds significantly inhibited cell proliferation in multiple cancer cell lines, with IC50 values ranging from 0.76 µM to over 50 µM depending on the specific structure and substituents on the piperidine ring .
Case Study 2: Neuroprotective Effects
Research has also suggested potential neuroprotective effects associated with compounds derived from this compound. These compounds may modulate pathways involved in oxidative stress response, which is critical in neurodegenerative diseases like Parkinson's disease .
Table 1: Biological Activity Summary of Derivatives
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 10a (related derivative) | NCI-H929 | 2.25 | Antiproliferative |
| Compound X | U239 | 5.86 | Antiproliferative |
| Compound Y | PMBC | 0.76 | TNF-α Inhibition |
属性
分子式 |
C7H8ClNO3 |
|---|---|
分子量 |
189.59 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-4-yl)acetyl chloride |
InChI |
InChI=1S/C7H8ClNO3/c8-5(10)1-4-2-6(11)9-7(12)3-4/h4H,1-3H2,(H,9,11,12) |
InChI 键 |
ZQTGHSFCLOUPSP-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC(=O)NC1=O)CC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















